REACTION_SMILES
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[Cl:1][c:2]1[c:3]2[c:4]([n:5][cH:6][cH:7]1)[nH:8][cH:9][cH:10]2.[c:11]1(-[c:17]2[n:18][cH:19][nH:20][cH:21]2)[cH:12][cH:13][cH:14][cH:15][cH:16]1>>[c:2]1(-[n:20]2[cH:19][n:18][c:17](-[c:11]3[cH:12][cH:13][cH:14][cH:15][cH:16]3)[cH:21]2)[c:3]2[c:4]([n:5][cH:6][cH:7]1)[nH:8][cH:9][cH:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccnc2[nH]ccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(-c2c[nH]cn2)cc1
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Name
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Type
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product
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Smiles
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c1ccc(-c2cn(-c3ccnc4[nH]ccc34)cn2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |